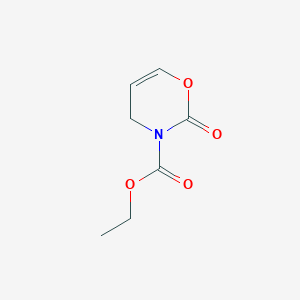

ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

126972-53-0 |

|---|---|

Molecular Formula |

C7H9NO4 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate |

InChI |

InChI=1S/C7H9NO4/c1-2-11-6(9)8-4-3-5-12-7(8)10/h3,5H,2,4H2,1H3 |

InChI Key |

UQXDNQUBRSEZNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CC=COC1=O |

Canonical SMILES |

CCOC(=O)N1CC=COC1=O |

Synonyms |

2H-1,3-Oxazine-3(4H)-carboxylic acid, 2-oxo-, ethyl ester |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Ethyl 2 Oxo 4h 1,3 Oxazine 3 Carboxylate and Its Core Scaffold

Ring Opening Reactions and Subsequent Derivatizations

The 1,3-oxazine ring, particularly with an oxo-group at the C2 position, is susceptible to ring-opening reactions under various conditions, providing a pathway to highly functionalized acyclic compounds.

Acid- or Base-Mediated Ring Cleavage and Re-isomerization

Acid-catalyzed ring-opening is a known reaction pathway for related 1,3-benzoxazine systems, which typically proceeds through a cationic mechanism to initiate polymerization. acs.org A similar principle can be applied to ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate. Protonation of either the C2 carbonyl oxygen or the ring oxygen atom can lead to the formation of a stabilized cationic intermediate. This intermediate is then susceptible to nucleophilic attack by a solvent molecule (e.g., water), leading to the cleavage of the oxazine (B8389632) ring.

Under basic conditions, the C2 carbonyl group is highly susceptible to nucleophilic attack by hydroxide (B78521) ions. This initiates the hydrolysis of the cyclic carbamate (B1207046) (a lactam-like structure), leading to the cleavage of the N3-C2 bond and the formation of a ring-opened amino acid derivative. Depending on the reaction conditions, this intermediate could potentially undergo re-isomerization or decarboxylation.

Nucleophilic Attack and Rearrangement Pathways

A variety of nucleophiles can induce ring-opening of the 1,3-oxazine-2-one core. A well-documented analogy is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate. nih.govresearchgate.net In this reaction, the hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring, leading to ring cleavage. nih.gov

Applying this precedent to this compound, nucleophiles such as hydrazine, primary amines, or other strong nucleophiles would be expected to attack the C2 carbonyl. This attack would result in the cleavage of the O1-C2 bond, opening the ring to form a linear functionalized intermediate. For example, reaction with hydrazine would likely yield a hydrazide derivative, which could undergo subsequent intramolecular cyclization to form new heterocyclic systems or serve as a versatile synthetic precursor. researchgate.net Such reactions can sometimes initiate complex rearrangement cascades, leading to unexpected but synthetically valuable products. nih.gov

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl carboxylate group attached to the nitrogen atom (N3) is a key functional handle that can be modified without necessarily disrupting the oxazine ring.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, which would likely be unstable and undergo decarboxylation to give 4H-1,3-oxazin-2-one. Saturated heterocyclic N-carboxylates are known to undergo hydrolysis. msu.edu

Transesterification: The ethyl group of the ester can be exchanged by reaction with other alcohols in the presence of a suitable catalyst. Various catalysts, including Lewis acids like titanium(IV) alkoxides, mineral acids, or bases, can promote such transformations. acs.org This allows for the introduction of different alkyl or aryl groups, potentially modifying the compound's physical and chemical properties. General methods for the transesterification of carbamates are well-established. rsc.orgorganic-chemistry.org

Amidation: The direct conversion of the ester to an amide can be achieved by reaction with primary or secondary amines. This reaction, often requiring elevated temperatures or the use of coupling agents, would yield N-substituted 2-oxo-4H-1,3-oxazine-3-carboxamides. sapub.orglookchemmall.com The amide bond is a fundamental linkage in many biologically active molecules, making this a valuable transformation. researchgate.net

| Table 1: Potential Transformations of the Ester Moiety | |||

|---|---|---|---|

| Reaction Type | Reagent | Potential Product | Typical Conditions |

| Hydrolysis | H₂O / H⁺ or OH⁻ | 4H-1,3-oxazin-2-one (via decarboxylation) | Aqueous acid or base, heat |

| Transesterification | R-OH (e.g., Methanol) | Mthis compound | Acid or base catalyst (e.g., NaOMe, H₂SO₄), heat. rsc.org |

| Amidation | R₂NH (e.g., Benzylamine) | N-benzyl-2-oxo-4H-1,3-oxazine-3-carboxamide | Heat, neat or with coupling agent. lookchemmall.com |

Functionalization of the Oxazine Ring System

Direct functionalization of the 4H-1,3-oxazine ring itself presents a synthetic challenge due to the potential for competing reactions at the ester moiety or ring-opening. However, specific positions on the ring possess inherent reactivity that could be exploited. The C4 methylene (B1212753) group, being adjacent to both a nitrogen atom and a double bond (allylic position), could potentially be deprotonated with a strong base to generate an anion. This anion could then react with various electrophiles, allowing for the introduction of substituents at the C4 position.

Furthermore, the C5-C6 double bond could be susceptible to electrophilic addition reactions, although the electron-withdrawing nature of the adjacent N-carboxylate group might deactivate it towards this type of transformation. More advanced methods, such as transition-metal-catalyzed C-H functionalization, might provide a route to selectively introduce substituents at the C5 or C6 positions, though this remains an area for further investigation. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 1,3-oxazine scaffold can theoretically serve as a building block for constructing more complex, fused heterocyclic systems such as benzoxazines and naphthoxazines. These fused systems are typically synthesized via multi-component reactions involving phenols, aldehydes, and amines. ijrpr.comnih.govresearchgate.netresearchgate.netikm.org.my

Formation of Benzoxazines and Naphthoxazines

A plausible, albeit underexplored, route to fused systems from a pre-formed 4H-1,3-oxazine involves leveraging the diene character of the ring system. The conjugated double bond system within the 4H-1,3-oxazine ring (O1-C2-N3-C4-C5=C6) makes it a potential candidate for participation in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org

Transformation into Quinazolinone and other Fused Systems

The transformation of 1,3-oxazine derivatives into fused pyrimidine (B1678525) systems, such as quinazolinones, represents a significant area of their chemical reactivity. While direct studies on this compound are not extensively documented, the reactivity of analogous structures, particularly benzo-fused 1,3-oxazinones, provides a strong predictive framework for its chemical behavior. The reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with various amines has been shown to yield either 3-acylamino-thieno[2,3-b]pyridine-2-carboxamides or fused 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, depending on the reaction conditions and the nature of the amine used. nih.gov This demonstrates the propensity of the oxazinone ring to undergo nucleophilic attack and subsequent rearrangement to form a more stable pyrimidinone ring.

This type of transformation is well-documented for 4H-3,1-benzoxazin-4-ones, which are known to react with a variety of nitrogen nucleophiles to yield quinazolinones and other fused heterocyclic systems. The general mechanism involves the initial attack of the nucleophile at the C-4 carbonyl carbon of the oxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to afford the fused pyrimidine system.

A variety of fused pyrimidine scaffolds, such as pyrimidopyrimidines, are recognized for their diverse biological activities, including anticancer, antiviral, and antibacterial properties, making their synthesis from accessible precursors like oxazine derivatives a topic of considerable interest. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for instance, often utilizes 6-aminouracil (B15529) derivatives as starting materials, which then undergo cyclization to form the fused ring system. nih.govdocksci.com Similarly, pyrimido[4,5-e] researchgate.netnih.govoxazine dione (B5365651) derivatives have been synthesized through one-pot three-component reactions. researchgate.net

The following table summarizes representative transformations of oxazinone-containing scaffolds into fused pyrimidine systems, illustrating the general applicability of this synthetic strategy.

| Starting Material | Reagent(s) | Product | Reference |

| 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines | Amines | 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | nih.gov |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic amines, Formaldehyde (B43269) | Pyrimido[4,5-d]pyrimidin-2,4-dione systems | researchgate.net |

| Thiobarbituric acid, Aryl glyoxals, N-methyl urea (B33335) | Pyrimido[5,4-e] researchgate.netnih.govoxazine diones | researchgate.net |

Intramolecular Reactions (e.g., Wittig Reaction in Oxazine Formation)

The intramolecular Wittig reaction is a powerful tool in synthetic organic chemistry for the formation of various heterocyclic compounds. clockss.org This reaction involves the intramolecular reaction of a phosphonium (B103445) ylide with a carbonyl group to form a carbon-carbon double bond within a ring system. While the direct application of an intramolecular Wittig reaction starting from a precursor directly related to this compound for its formation is not extensively reported, the general principles of this reaction are applicable to the synthesis of oxazine rings.

The synthesis of heterocyclic compounds through intramolecular Wittig reactions has been a subject of comprehensive reviews. clockss.org These reactions are advantageous as they are often conducted under neutral conditions and can lead to the formation of a wide range of ring sizes. The intramolecular aza-Wittig reaction, a variation of the Wittig reaction, is particularly useful for the synthesis of nitrogen-containing heterocycles and has been widely employed. scispace.comresearchgate.net

For the formation of an oxazine ring via an intramolecular Wittig reaction, a precursor containing both a phosphonium ylide and a suitable carbonyl group (or its equivalent) at appropriate positions would be required. The reaction would proceed via the formation of an oxaphosphetane intermediate, which then collapses to form the oxazine ring and triphenylphosphine (B44618) oxide.

The table below provides a general overview of the types of reactants and products involved in intramolecular Wittig and related reactions for the synthesis of heterocycles.

| Precursor Type | Key Functional Groups | Resulting Heterocycle | General Reference |

| Phosphonium salt with a distal carbonyl group | -P+Ph3, -C=O | Unsaturated heterocycle (e.g., oxazine) | clockss.org |

| Phosphazene with a distal carbonyl group | -N=PPh3, -C=O | Nitrogen-containing heterocycle | scispace.comresearchgate.net |

The chemoselectivity of intramolecular Wittig reactions can be controlled to favor the formation of different heterocyclic systems, such as oxazoles and benzofurans, by carefully choosing the reaction conditions and reagents. nih.gov This highlights the versatility of the Wittig reaction in heterocyclic synthesis.

Structural Characterization and Spectroscopic Analysis of 1,3 Oxazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1H and 13C spectra, as well as various two-dimensional (2D) experiments, a complete and unambiguous assignment of all atoms in the molecular structure can be achieved.

The 1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For a compound like ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate, distinct signals are expected for the protons of the ethyl group and the oxazine (B8389632) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which appear as a triplet. The protons on the 1,3-oxazine ring would exhibit chemical shifts and coupling patterns dependent on their specific location and neighboring atoms.

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment. Key resonances would include those for the two carbonyl carbons (one from the ester and one from the cyclic carbamate (B1207046) in the oxazine ring), the sp2 and sp3 carbons of the oxazine ring, and the carbons of the ethyl ester group. nih.govnih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| CH3 | Ethyl | ~1.3 (triplet) | ~14 |

| CH2 | Ethyl | ~4.2 (quartet) | ~62 |

| C=O | Ester | - | ~165 |

| C=O | Ring | - | ~155 |

| CH2 | Ring | C4 | ~4.5 |

| C | Ring | C5 | ~6.0 |

| CH | Ring | C6 | ~7.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual values may vary.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, allowing for the tracing of spin systems. For instance, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the 1,3-oxazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It is used to assign protons to their respective carbons, for example, linking the 1H signal at ~4.5 ppm to the C4 carbon atom of the oxazine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov The spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent absorptions would be from the two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the range of 1735-1750 cm⁻¹. nih.gov The cyclic carbamate (or lactam) carbonyl group within the 1,3-oxazine ring is expected to absorb at a lower frequency, generally in the region of 1680-1700 cm⁻¹. researchgate.net The difference in absorption frequency helps to distinguish between the two carbonyl environments. Other significant peaks would include C-O stretching vibrations for the ester and the ether linkage within the ring, typically found in the 1000-1300 cm⁻¹ region. banglajol.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O | Ester Carbonyl Stretch | 1735 - 1750 |

| C=O | Ring Carbamate Stretch | 1680 - 1700 |

| C-O | Ester and Ring Ether Stretch | 1000 - 1300 |

| C-H | Aliphatic sp³ Stretch | 2850 - 3000 |

| C=C | Ring Alkene Stretch | 1600 - 1680 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M+) can be determined, which allows for the calculation of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure. For this compound, common fragmentation pathways could include:

Loss of the ethoxy radical (-•OCH2CH3) from the ester group.

Loss of an ethylene (B1197577) molecule (C2H4) via McLafferty rearrangement.

Decarboxylation (loss of CO2).

Cleavage of the 1,3-oxazine ring, leading to smaller, stable fragment ions.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ethyl carboxylate group and the oxazine heterocyclic core. nih.gov

Advanced Structural Techniques (e.g., X-ray Single Crystal Diffraction)

While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. researchgate.net

For a novel 1,3-oxazine derivative, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide definitive proof of its structure. researchgate.net The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. researchgate.netresearchgate.net

Mechanistic Investigations of Reaction Pathways in 1,3 Oxazine Synthesis and Transformation

Detailed Reaction Mechanisms for Key Synthetic Methodologies

The most prevalent method for synthesizing the 1,3-oxazine skeleton, particularly naphthoxazine derivatives, is a one-pot, multicomponent condensation reaction. This reaction typically involves an activated phenol (B47542) (like α- or β-naphthol), a primary amine, and an aldehyde (commonly formaldehyde). nih.govresearchgate.net The mechanism can be broadly understood through a sequence of steps:

Formation of an Electrophilic Intermediate : The reaction initiates with the condensation of the primary amine and formaldehyde (B43269). This typically forms a reactive iminium ion or a related Mannich intermediate. This electrophilic species is primed for reaction with a nucleophile. nih.gov

Nucleophilic Attack : The activated phenol or naphthol, being electron-rich, acts as the nucleophile. It attacks the electrophilic carbon of the intermediate formed in the first step. This results in the formation of an amidoalkyl naphthol or a similar substituted phenol intermediate. nih.gov

Intramolecular Cyclization : The final step involves an intramolecular cyclization. The hydroxyl group of the phenol attacks the electrophilic carbon attached to the nitrogen, or a related tautomeric form, leading to the closure of the six-membered 1,3-oxazine ring and the elimination of a water molecule. nih.gov

Another key methodology involves the cyclization of chalcone (B49325) derivatives. In this approach, a chalcone intermediate is first synthesized and then reacted with a reagent like urea (B33335) in the presence of a base (e.g., ethanolic NaOH) to form the 1,3-oxazine ring. derpharmachemica.com

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the multicomponent synthesis of 1,3-oxazines, several key intermediates have been proposed and, in some cases, characterized.

The Mannich condensation intermediate is a critical species in the pathway involving phenols, amines, and formaldehyde. For instance, in the synthesis of 2-(aryl or alkyl)-2,3-dihydro-1H-naphtho[1,2-e] tandfonline.comnih.govoxazines, an intermediate is formed from the initial condensation of the amine and formaldehyde, which is then attacked by 2-naphthol (B1666908). nih.gov This subsequent intermediate then undergoes intramolecular cyclization to yield the final product. nih.gov

Spectroscopic techniques are essential for characterizing these intermediates. While their transient nature often makes isolation difficult, their presence can be inferred from trapping experiments or by analyzing the reaction mixture at different stages using techniques like NMR and Mass Spectrometry.

Table 1: Key Intermediates in 1,3-Oxazine Synthesis

| Intermediate Name | Precursors | Subsequent Reaction | Synthetic Methodology |

| Iminium Ion | Primary Amine, Formaldehyde | Nucleophilic attack by phenol/naphthol | Multicomponent Condensation |

| Amidoalkyl Naphthol | Iminium Ion, Naphthol | Intramolecular Cyclization | Multicomponent Condensation nih.gov |

| Chalcone | Substituted Aldehyde, Acetophenone (B1666503) derivative | Cyclization with Urea | Chalcone Cyclization derpharmachemica.comsciresliterature.org |

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

Catalysts and reaction conditions play a pivotal role in directing the mechanistic pathways of 1,3-oxazine synthesis, often influencing reaction rates, yields, and selectivity. A wide array of catalysts has been explored, ranging from Lewis and Brønsted acids to heterogeneous and reusable catalysts.

Lewis and Brønsted acids such as p-toluenesulfonic acid, H₂NSO₃H, and BF₃-SiO₂ facilitate the reaction by activating the aldehyde (e.g., formaldehyde) towards nucleophilic attack by the amine, thereby promoting the formation of the initial electrophilic intermediate. nih.govresearchgate.net

Heterogeneous and green catalysts have gained prominence due to their environmental benefits and ease of recovery. Alum (KAl(SO₄)₂·12H₂O) has been used as an inexpensive and non-toxic catalyst in water, providing high yields under mild conditions. tandfonline.com Similarly, cobalt-based phosphate (B84403) catalysts have been employed for electrophilic substitution mechanisms, achieving high yields in very short reaction times. researchgate.net Magnetic nanocatalysts, such as GO-Fe₃O₄–Ti(IV), offer the advantage of being easily recoverable and reusable, making the process more sustainable. nih.gov

Reaction conditions also exert significant influence. Ultrasound irradiation, for example, has been used in conjunction with catalysts like BF₃-SiO₂ under solvent-free conditions to accelerate the reaction. researchgate.net The choice of solvent can also be critical; performing the reaction in aqueous media or under solvent-free "grinding" conditions represents a greener approach compared to traditional organic solvents. tandfonline.comsciresliterature.org

Table 2: Effect of Various Catalysts on 1,3-Oxazine Synthesis

| Catalyst | Catalyst Type | Reaction Conditions | Advantages |

| Alum (KAl(SO₄)₂·12H₂O) | Brønsted Acid | Water, Room Temp. | Inexpensive, non-toxic, green solvent tandfonline.com |

| Cobalt Phosphates | Heterogeneous | Ethanol/Water | High yields (up to 97%), short reaction time (7 min) researchgate.net |

| GO-Fe₃O₄–Ti(IV) | Magnetic Nanocatalyst | Solvent-free | Reusable, eco-friendly, high yields nih.gov |

| BF₃-SiO₂ | Solid Acid | Ultrasound, Solvent-free | High yields, short reaction time, green conditions researchgate.net |

| Ga(NO₃)₃ | Lewis Acid | Methanol, 80°C | Effective for specific oxazine-piperazine derivatives doi.org |

Stereochemical Control and Diastereoselectivity in 1,3-Oxazine Chemistry

The 1,3-oxazine ring is not planar and can exist in different conformations, which introduces the possibility of stereoisomerism. The spatial structure of dihydro-1,3-oxazines fused with aromatic rings has been studied, revealing that the heterocyclic ring typically adopts non-planar conformations. pw.edu.pl

For dihydro-1,3-benzoxazine and naphthoxazine systems, two primary conformations are considered: the "semi-chair" and "semi-boat" structures. pw.edu.pl The thermodynamic stability of these conformers, and thus the predominant structure, is influenced by the nature and position of substituents on both the heterocyclic and aromatic rings.

In the synthesis of condensed 1,3-oxazine-4-ones, the formation of both cis and trans isomers is possible. nih.gov The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the starting materials. Often, one diastereomer is formed preferentially due to thermodynamic or kinetic control. For instance, in some pharmacological studies, cis-isomers were primarily synthesized as they showed greater activity than their trans counterparts. nih.gov Achieving high diastereoselectivity is a key challenge and an active area of research in 1,3-oxazine chemistry, as the specific stereochemistry of a molecule is often directly linked to its biological activity.

Future Directions in Research on Ethyl 2 Oxo 4h 1,3 Oxazine 3 Carboxylate

Development of Novel and Highly Efficient Synthetic Routes

The advancement of research into ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate is fundamentally dependent on the development of efficient and versatile synthetic methodologies. While classic cyclocondensation reactions have been the traditional approach for constructing 1,3-oxazine rings, future efforts should be directed towards more innovative and sustainable strategies. doi.orgijrpr.com

Future synthetic explorations could focus on:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the rapid assembly of the target compound from simple, readily available starting materials. This approach offers benefits in terms of operational simplicity, reduced waste, and the potential for generating diverse analogs.

Catalytic Strategies: The use of novel catalysts, such as reusable magnetic nanocatalysts or environmentally benign solid acid catalysts, could significantly improve reaction yields, reduce reaction times, and facilitate easier product purification. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound. This technology allows for precise control over reaction parameters, leading to improved yields and purity.

Microwave-Assisted Synthesis: This technique has the potential to dramatically shorten reaction times and improve yields by enabling rapid and uniform heating of the reaction mixture.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Atom economy, operational simplicity, diversity | Identification of suitable starting materials and reaction conditions. |

| Novel Catalysis | High efficiency, reusability, sustainability | Development of new catalytic systems (e.g., nano-catalysts, biocatalysts). |

| Flow Chemistry | Scalability, safety, precise control | Optimization of reactor design and reaction parameters. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Investigation of solvent and catalyst compatibility under microwave irradiation. |

Exploration of Undiscovered Reactivity Patterns for Diversification

A thorough understanding of the reactivity of this compound is crucial for its derivatization and the creation of new molecular entities with unique properties. Future research should aim to explore its behavior in a variety of chemical transformations.

Key areas for investigation include:

Cycloaddition Reactions: Investigating the participation of the 1,3-oxazine ring in cycloaddition reactions, such as Diels-Alder reactions, could lead to the formation of complex polycyclic structures. lifechemicals.com

Ring-Opening Reactions: Controlled ring-opening of the oxazine (B8389632) moiety could provide access to novel acyclic precursors with diverse functional groups, which can then be used in further synthetic elaborations.

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactions of the title compound with a wide range of nucleophiles and electrophiles will help to map its reactivity and identify sites for functionalization.

C-H Functionalization: Direct C-H functionalization of the 1,3-oxazine core would provide a highly efficient and atom-economical way to introduce new substituents without the need for pre-functionalized substrates.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Rational Design

Computational chemistry offers powerful tools for elucidating reaction mechanisms and guiding the design of new molecules. The application of these methods to the study of this compound will be instrumental in accelerating research.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing a deeper understanding of reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of 1,3-oxazine derivatives with their biological activities or material properties. nih.gov

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. nih.gov This can aid in the rational design of more potent and selective inhibitors.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. | Detailed understanding of reaction pathways and transition states. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties. | Models to guide the design of new derivatives with enhanced properties. |

| Molecular Docking | Virtual screening and binding mode analysis. | Identification of potential biological targets and lead compounds. |

Design and Synthesis of New Functionalized 1,3-Oxazine Scaffolds with Tunable Properties

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the creation of new functional molecules. Future synthetic efforts should focus on the design and synthesis of novel analogs with tailored properties.

Promising avenues for research include:

Introduction of Diverse Substituents: The systematic introduction of a wide range of functional groups at various positions on the 1,3-oxazine ring will allow for the fine-tuning of its electronic, steric, and physicochemical properties.

Polymerization: The development of methods for the polymerization of functionalized 1,3-oxazine monomers could lead to new classes of polymers with interesting thermal, mechanical, and optical properties.

Hybrid Molecules: The conjugation of the 1,3-oxazine scaffold with other pharmacophores or functional moieties could result in hybrid molecules with enhanced or entirely new biological activities or material functions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are common synthetic routes for ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate?

this compound is typically synthesized via cyclocondensation reactions involving β-keto esters and urea derivatives under acidic or thermal conditions. Key steps include the formation of the oxazine ring through nucleophilic addition and subsequent cyclization. Characterization of intermediates via NMR and mass spectrometry is critical to confirm reaction progress. For analogous heterocycles, multi-step protocols involving functional group protection and deprotection are often employed to achieve regioselectivity .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. After crystallization, intensity data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL) refines the structure by optimizing atomic coordinates, thermal parameters, and occupancy factors. Validation tools in the Cambridge Structural Database (CSD) ensure geometric plausibility by comparing bond lengths and angles to similar structures .

Q. What analytical techniques are used to characterize purity and structural integrity?

- NMR Spectroscopy : H and C NMR identify functional groups and confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula.

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and oxazine ring vibrations.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for publication) .

Q. What is the role of SHELX software in crystallographic refinement?

SHELXL refines crystal structures by minimizing the difference between observed and calculated structure factors. Key features include handling twinning, disorder, and anisotropic displacement parameters. It also generates CIF files for deposition in databases like the CSD. Advanced options allow constraints for challenging cases, such as partial occupancy or hydrogen bonding networks .

Advanced Research Questions

Q. How can computational methods design optimized synthesis pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent and catalyst selection. The ICReDD approach combines reaction path searches with machine learning to prioritize experimental conditions. For example, solvation effects on cyclization barriers can be modeled to reduce trial-and-error experimentation .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

Q. What statistical methods optimize reaction conditions for scale-up synthesis?

Design of Experiments (DoE) applies factorial designs (e.g., Box-Behnken) to evaluate factors like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions while minimizing runs. For instance, a Central Composite Design could maximize yield while controlling byproduct formation .

Q. How are hydrogen bonding patterns analyzed in its crystal structure?

Graph set analysis (G. R. Desiraju’s method) classifies hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury (CSD) visualize interactions and calculate donor-acceptor distances. For this compound, intermolecular N–H···O bonds often form infinite chains, influencing packing and stability .

Q. How is crystallographic disorder addressed during refinement?

SHELXL partitions disordered atoms into multiple sites with refined occupancy ratios. Constraints (e.g., SIMU, DELU) maintain reasonable geometry. For severe disorder, omit maps or twinning refinement (TWIN/BASF commands) may be necessary. Validation reports from CheckCIF ensure compliance with IUCr standards .

Q. Can synthon-based strategies predict molecular assembly in cocrystals?

Etter’s rules identify robust hydrogen-bonding synthons (e.g., carboxylic acid dimers). For this compound, the oxazine carbonyl and ester groups may form synthons with coformers like amines. Computational crystal structure prediction (CSP) tools (e.g., Polymorph Predictor) screen stable polymorphs by energy minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.